molecular formula C9H6ClF3N4 B11855354 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine

Katalognummer: B11855354
Molekulargewicht: 262.62 g/mol
InChI-Schlüssel: XTEVIMRIQLYNSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine is a synthetically versatile purine derivative of significant interest in medicinal chemistry for the development of novel tyrosine kinase inhibitors (TKIs). The purine scaffold is recognized as a privileged structure in drug discovery, serving as a core template for designing compounds that target oncogenic kinases . Specifically, 2,6,9-trisubstituted purine derivatives have shown potent inhibitory activity against key kinases involved in hematological malignancies, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and Fms-like tyrosine kinase 3 (FLT3) . The cyclopropyl substituent at the N-7 position and the trifluoromethyl group at the C-2 position are strategic modifications that enhance hydrophobic interactions within the ATP-binding pocket of target kinases, contributing to binding affinity and selectivity . This compound serves as a critical synthetic intermediate for building more complex molecules aimed at overcoming drug resistance in cancers like chronic myeloid leukemia (CML), where mutations in the kinase domain often render first-line therapies ineffective . Research into such purine derivatives continues to provide new evidence on how specific chemical modifications can yield novel inhibitors with potential as anti-leukaemia agents .

Eigenschaften

Molekularformel

C9H6ClF3N4

Molekulargewicht

262.62 g/mol

IUPAC-Name

6-chloro-7-cyclopropyl-2-(trifluoromethyl)purine

InChI

InChI=1S/C9H6ClF3N4/c10-6-5-7(14-3-17(5)4-1-2-4)16-8(15-6)9(11,12)13/h3-4H,1-2H2

InChI-Schlüssel

XTEVIMRIQLYNSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=NC3=C2C(=NC(=N3)C(F)(F)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-7-Cyclopropyl-2-(Trifluormethyl)-7H-Purin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg beinhaltet:

    Bildung des Purinrings: Der Purinring kann durch eine Reihe von Kondensationsreaktionen mit Formamidderivaten und Aminen synthetisiert werden.

    Einführung des Chloratoms: Die Chlorierung an der 6. Position kann mit Reagenzien wie Phosphorylchlorid (POCl3) oder Thionylchlorid (SOCl2) erreicht werden.

    Cyclopropylgruppenaddition: Die Cyclopropylgruppe kann durch Cyclopropanierungsreaktionen unter Verwendung von Diazoverbindungen und Übergangsmetallkatalysatoren eingeführt werden.

    Trifluormethylierung: Die Trifluormethylgruppe kann mit Reagenzien wie Trifluormethyliodid (CF3I) in Gegenwart einer Base hinzugefügt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren, dem Hochdurchsatzscreening von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-7-Cyclopropyl-2-(Trifluormethyl)-7H-Purin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

    Substitution: Das Chloratom an der 6. Position kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO4 in saurer oder basischer Umgebung.

    Reduktion: LiAlH4 in wasserfreiem Ether.

    Substitution: Nucleophile wie Ammoniak (NH3) oder Natriummethoxid (NaOCH3) in polaren Lösungsmitteln.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Purinen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition of pathways involved in inflammation and cancer cell proliferation .

Case Study:
A study highlighted the synthesis and biological evaluation of purine derivatives, including 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine, which showed promising activity against human cancer cells (Huh7, HCT116, MCF7) using the SRB assay. The findings suggested that modifications on the purine scaffold could enhance cytotoxic effects compared to traditional chemotherapeutics like 5-Fluorouracil .

Antiparasitic Activity

Research has also focused on the compound's potential as an inhibitor against Trypanosoma brucei, the causative agent of African sleeping sickness. A series of diaminopurine-derived compounds were synthesized and evaluated for their inhibitory activity, with some derivatives showing significant selectivity over human cells .

Data Table: Antiparasitic Activity

CompoundpEC50 (T. b. brucei)Selectivity
NEU-1106≥7.0High
NEU-4854≥7.5High

Structural Biology

The compound is studied for its interactions with nucleic acids and proteins, contributing to understanding purinergic signaling pathways that control various biological processes including immunity and inflammation .

Case Study:
A review on purinergic signaling emphasized how compounds like this compound can modulate receptor activities, potentially leading to new therapeutic strategies for immune-mediated inflammatory diseases (IMIDs) .

Wirkmechanismus

The mechanism of action of 6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 7

6-Chloro-7-methyl-7H-purine (CID 95057, C₆H₅ClN₄)
  • Key difference : Methyl group at N7 (vs. cyclopropyl).
  • Impact :
    • Steric effects : Methyl is smaller, reducing steric hindrance compared to cyclopropyl .
    • Synthesis : Prepared via alkylation with iodomethane and MeMgCl, yielding 67% 7H-isomer .
    • Applications : Intermediate in nucleoside analogs due to ease of functionalization.
6-Chloro-7-benzyl-7H-purine (CAS 1928-77-4, C₁₂H₉ClN₄)
  • Key difference : Benzyl group at N7.
  • Impact :
    • Lipophilicity : Benzyl increases logP (2.68 vs. ~2.0 for cyclopropyl analog), enhancing membrane permeability .
    • Stability : Bulkier substituent may reduce metabolic degradation.
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine (CAS 1227047-31-5, C₇H₄Cl₂F₃N₄)
  • Key differences :
    • Trifluoroethyl at N7 (vs. cyclopropyl),
    • Additional Cl at position 2.
  • Impact :
    • Electrophilicity : Dual Cl substituents enhance reactivity for nucleophilic substitution .
    • Synthetic use : Valued in API development for antiviral or anticancer agents .

Substituent Variations at Position 2

2-Chloro-6-(trifluoromethyl)-9H-purine (CID 5462984, C₆H₂ClF₃N₄)
  • Key difference : 9H tautomer (vs. 7H).
  • Synthesis: Requires selective conditions to avoid isomerization .
2-Chloro-6-(4-methoxyphenyl)-7H-purine (C₁₂H₉ClN₄O)
  • Key difference : Aromatic methoxyphenyl at position 4.
  • Impact: Electronic effects: Methoxy group donates electrons, modulating reactivity at position 6 . Applications: Potential kinase inhibitor scaffold due to planar aromatic system .

Multi-Substituted Purines

2,6,8-Trichloro-7-methyl-7H-purine (CAS 16404-16-3, C₆H₃Cl₃N₄)
  • Key differences :
    • Three Cl atoms at positions 2, 6, and 8,
    • Methyl at N7.
  • Impact :
    • Reactivity : High electrophilicity enables diverse derivatization but increases toxicity risks .
    • Challenges : Purification complexity due to polychlorination .

Physicochemical Properties

Compound logP PSA (Ų) Molecular Weight Key Substituents
Target compound ~2.5 63.7 274.6 Cl (C6), CF₃ (C2), cyclopropyl (N7)
6-Chloro-7-methyl-7H-purine 1.47 79.8 168.6 Cl (C6), methyl (N7)
6-Chloro-7-benzyl-7H-purine 2.68 63.7 244.7 Cl (C6), benzyl (N7)
2,6-Dichloro-7-trifluoroethyl-7H-purine 3.1 63.7 283.0 Cl (C2, C6), CF₃CH₂ (N7)
  • Trifluoromethyl (C2) : Enhances metabolic stability and electronegativity .

Biologische Aktivität

6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine, with the CAS number 1774904-56-1, is a purine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical development, drawing from diverse research findings.

The compound is characterized by the following chemical formula:

  • Formula : C9_9H6_6ClF3_3N4_4
  • Molecular Weight : 252.6 g/mol
  • Structure :

Chemical Structure

Antiviral Properties

Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, fluorinated nucleosides have been shown to inhibit viral DNA synthesis effectively, which could be a mechanism of action for this compound as well . The trifluoromethyl group is known to enhance the biological activity of nucleosides, potentially increasing their efficacy against viral infections.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In vitro studies have indicated that purine derivatives can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. The presence of the cyclopropyl group may also contribute to enhanced selectivity and reduced toxicity in normal cells compared to cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various purine derivatives, including this compound. The results showed a significant reduction in cell viability in cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve inhibition of key enzymes in nucleotide metabolism or direct interference with DNA/RNA synthesis pathways. Further studies are needed to elucidate these mechanisms fully.
  • Comparative Analysis :
    • A comparative analysis with other known purine derivatives showed that this compound exhibited lower cytotoxicity while maintaining potent antiviral and anticancer activities, making it a candidate for further drug development .

Data Summary Table

PropertyValue
CAS Number1774904-56-1
Molecular FormulaC9_9H6_6ClF3_3N4_4
Molecular Weight252.6 g/mol
Biological ActivitiesAntiviral, Anticancer
IC50 (Cancer Cell Lines)Micromolar range

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.